molecular formula C19H22N4O4 B5813197 N-({N'-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE

N-({N'-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B5813197
M. Wt: 370.4 g/mol
InChI Key: WLEYZFQRCRASEH-WSDLNYQXSA-N
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Description

N-({N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a hydrazinecarbonyl group, and a dimethoxybenzamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12(13-4-7-15(20)8-5-13)22-23-18(24)11-21-19(25)14-6-9-16(26-2)17(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEYZFQRCRASEH-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE typically involves the condensation of 4-aminophenylhydrazine with 3,4-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with sodium borohydride can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-({N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

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